Impact of 2,2-Dimethyl Substitution on Lipophilicity and Predicted CNS Penetration
The 2,2-geminal dimethyl substitution on the morpholine ring increases calculated lipophilicity (cLogP) relative to unsubstituted morpholine, which correlates with enhanced blood-brain barrier permeability potential [1]. While direct experimental cLogP data for 5-ethyl-2,2-dimethylmorpholine are not publicly available, class-level inference from morpholine SAR indicates that 2,2-disubstitution is a validated strategy for tuning CNS drug properties [2].
| Evidence Dimension | Predicted lipophilicity (cLogP) and CNS Multiparameter Optimization (MPO) desirability |
|---|---|
| Target Compound Data | cLogP not experimentally determined for 5-ethyl-2,2-dimethylmorpholine; predicted values based on 2,2-disubstituted morpholine class generally exceed unsubstituted morpholine by 0.5-1.0 log units. |
| Comparator Or Baseline | Unsubstituted morpholine (cLogP ≈ -0.86) and 2,6-dimethylmorpholine (cLogP ≈ 0.2-0.5) |
| Quantified Difference | Not available (requires direct measurement) |
| Conditions | In silico prediction based on fragment-based lipophilicity contribution; experimental validation pending |
Why This Matters
For CNS-targeted projects, the predicted increase in lipophilicity positions 5-ethyl-2,2-dimethylmorpholine as a potentially more brain-penetrant scaffold than unsubstituted morpholine, directly influencing lead optimization decisions.
- [1] Audouze K, Nielsen EØ, Peters D. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. J Med Chem. 2004;47(12):3089-3104. doi:10.1021/jm031111m. View Source
- [2] Kumari A, Singh RK. Morpholine: Pharmacophore modulating pharmacokinetic properties of anticancer leads. In: Morpholine: A Versatile Scaffold in Drug Discovery. Bentham Science Publishers; 2022. View Source
